molecular formula C4H2Cl2O3S B3383610 5-Chlorofuran-2-sulfonyl chloride CAS No. 443990-97-4

5-Chlorofuran-2-sulfonyl chloride

Cat. No.: B3383610
CAS No.: 443990-97-4
M. Wt: 201.03 g/mol
InChI Key: SEHRKLAFSBAINR-UHFFFAOYSA-N
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Description

The strategic combination of a furan (B31954) ring and a sulfonyl chloride functional group within a single molecule, as seen in 5-Chlorofuran-2-sulfonyl chloride, gives rise to a reagent with significant potential in the synthesis of complex organic molecules. The unique electronic properties and reactivity of each component contribute to the compound's utility as a versatile building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorofuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHRKLAFSBAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chlorofuran 2 Sulfonyl Chloride and Analogous Furan Sulfonyl Chlorides

Direct Chlorosulfonation Approaches

Direct chlorosulfonation methods aim to introduce the sulfonyl chloride moiety onto the furan (B31954) ring in a single conceptual stage, starting from either furan-based thiol precursors or directly from the furan ring itself.

Oxidative Chlorosulfonation of Furan-Based Thiol Precursors and Derivatives

This strategy involves the oxidation of a sulfur-containing functional group, such as a thiol or its derivative (e.g., thioacetate (B1230152), disulfide, or isothiourea salt), in the presence of a chlorine source to directly yield the sulfonyl chloride. organic-chemistry.org This approach is versatile and can be applied to a range of substrates, including thiols, disulfides, thioacetates, and xanthates. researchgate.netresearchgate.net

The use of household bleach (sodium hypochlorite, NaOCl) presents a cost-effective and environmentally conscious method for the oxidative chlorosulfonation of thiol precursors. organic-chemistry.org A clean and economical synthesis of alkanesulfonyl chlorides has been developed using bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is noted for its use of readily available reagents, operational safety, and straightforward purification that does not require chromatography, leading to high yields. organic-chemistry.org

In a representative procedure for a related heterocyclic thiol, bleach is added to a biphasic mixture of dichloromethane (B109758) (CH2Cl2) and hydrochloric acid at low temperatures (below -5 °C). rsc.org The thiol substrate, as a slurry in CH2Cl2, is then added portion-wise to this mixture. rsc.org After stirring, the excess chlorine is quenched with a reducing agent like sodium thiosulfate. rsc.org

Table 1: Representative Bleach-Mediated Oxidative Chlorosulfonation

Substrate Precursor Oxidant System Temperature Yield Reference
5-methyl-1,3,4-thiadiazole-2-thiol 8.25% NaOCl / HCl / CH₂Cl₂ < -5 °C 86% rsc.org

Sodium chlorite (B76162) (NaClO₂) serves as a safe and effective oxidizing agent for converting S-alkyl isothiourea salts and other thiol derivatives into sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method provides a convenient and environmentally benign route to a diverse range of sulfonyl chlorides in high yields (up to 96%). organic-chemistry.orgresearchgate.net The protocol is also applicable to other sulfur-containing substrates like thiols, disulfides, thioacetates, and xanthates. organic-chemistry.orgresearchgate.net In a typical procedure, treating a thioacetate with solid NaClO₂ and concentrated HCl in acetonitrile (B52724) can generate the desired sulfonyl chloride. researchgate.net

N-Chlorosuccinimide (NCS) is a widely used reagent for the smooth oxidation of various thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out using a combination of NCS and dilute hydrochloric acid in a solvent like acetonitrile, affording products in good to excellent yields. organic-chemistry.orglookchem.com This method is a safer alternative to using hazardous reagents like chlorine gas. organic-chemistry.org The scope of this reaction is broad, successfully converting thioacetates, thiocarbamates, thiols, and disulfides. organic-chemistry.orglookchem.com

The reaction mechanism is understood to be complex. A key finding is that slow initial processes generate HCl, which then accelerates the release of molecular chlorine (Cl₂) from NCS. acs.org This in-situ generated Cl₂ is the dominant chlorinating agent, oxidizing thiols and their intermediates to the final sulfonyl chloride. acs.org Water can have a dichotomous effect on the reaction rate. acs.orged.ac.uk

Table 2: Synthesis of Sulfonyl Chlorides using NCS-Mediated Oxidation

Thiol Derivative Solvent System Temperature Yield Reference
Phenylmethanethioacetate 2 M HCl–MeCN (1:5) 10 °C 96% lookchem.com
4-Chlorophenylmethanethioacetate 2 M HCl–MeCN (1:5) 10 °C 93% lookchem.com
4-Methylphenylmethanethioacetate 2 M HCl–MeCN (1:5) 10 °C 95% lookchem.com

Caution is advised as the chlorination of thiols with NCS can be exothermic and potentially lead to an explosion if run under concentrated conditions without adequate temperature control. acs.org

Chlorosulfonation of Furan Derivatives with Chlorosulfonic Acid

The direct introduction of a chlorosulfonyl group onto a furan ring can be achieved using chlorosulfonic acid (ClSO₃H). pageplace.de This reagent is a powerful electrophile capable of sulfonating and chlorosulfonating a wide variety of aromatic and heteroaromatic substrates. pageplace.deresearchgate.net The reaction involves an electrophilic substitution where a hydrogen atom on the furan ring is replaced by the -SO₂Cl group. nih.gov

For heteroaromatic compounds like furan, the reaction conditions, including temperature and solvent, are critical variables that determine the outcome. pageplace.de The reaction of chlorosulfonic acid with phenylbenzofurans, for instance, leads to chlorosulfonated products. researchgate.net The process can be hazardous due to the high reactivity of chlorosulfonic acid and is often performed at controlled, low temperatures before potentially heating to drive the reaction to completion. rsc.orgresearchgate.net The workup typically involves carefully pouring the reaction mixture onto ice to decompose excess reagent, followed by extraction of the product. researchgate.net

Conversion from Furan-Based Sulfonic Acids via Chlorinating Agents

An alternative, two-step strategy for synthesizing furan sulfonyl chlorides involves the initial formation of a furan sulfonic acid, which is subsequently converted to the target sulfonyl chloride. nih.gov

The first step, sulfonation, can be accomplished using various sulfonating agents. The second step involves treating the isolated furan sulfonic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or cyanuric chloride. nih.gov For example, 5-methylfuran-2-sulfonyl chloride can be synthesized by reacting 5-methylfuran-2-sulfonic acid with thionyl chloride under anhydrous conditions. More recently, reagents such as 1,1,1-trichloro-1-(pyridin-1-yl)methanaminium chloride (TAPC) have been developed for the mild and efficient conversion of sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.comorganic-chemistry.org

Table 3: Mentioned Chemical Compounds

Compound Name Formula
5-Chlorofuran-2-sulfonyl chloride C₄H₂Cl₂O₃S
Acetonitrile CH₃CN
Bleach (Sodium Hypochlorite) NaOCl
Chlorosulfonic acid ClSO₃H
Cyanuric chloride C₃Cl₃N₃
Dichloromethane CH₂Cl₂
Furan C₄H₄O
Hydrochloric acid HCl
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂
Phenylmethanethioacetate C₉H₁₀OS
Phosphorus pentachloride PCl₅
Sodium chlorite NaClO₂
Sodium thiosulfate Na₂S₂O₃
Sulfonic acid R-SO₃H
Thionyl chloride SOCl₂
Thiophenol C₆H₆S
1,1,1-trichloro-1-(pyridin-1-yl)methanaminium chloride (TAPC) C₆H₆Cl₃N
4-Chlorophenylmethanethioacetate C₉H₉ClO S
4-Methylphenylmethanethioacetate C₁₀H₁₂OS
5-methyl-1,3,4-thiadiazole-2-thiol C₃H₄N₂S₂
5-methylfuran-2-sulfonic acid C₅H₆O₄S

Sandmeyer-Type Reactions for Furan Systems Utilizing Sulfur Dioxide Surrogates

The Sandmeyer reaction, a cornerstone in aromatic chemistry for converting arylamines into a wide array of functional groups via diazonium salts, has been adapted for the synthesis of sulfonyl chlorides. durham.ac.uk This transformation is particularly valuable as it allows for the regiocontrolled installation of the chlorosulfonyl group, starting from readily available amino-heterocycles. durham.ac.uk Traditional methods often employed gaseous and toxic sulfur dioxide (SO₂), but recent advancements have focused on the use of stable, solid SO₂ surrogates, enhancing the safety and practicality of the procedure. nih.govresearchgate.net

A prominent SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), an easily handled crystalline solid. nih.gov A novel Sandmeyer-type chlorosulfonylation has been developed using DABSO in the presence of hydrochloric acid (HCl) and a copper catalyst. nih.govnih.gov This method is effective for a broad range of carbo- and heterocyclic anilines, which are converted into their corresponding sulfonyl chlorides. nih.gov The process typically involves the in situ diazotization of the amine followed by the copper-catalyzed reaction with the SO₂ surrogate. nih.govorganic-chemistry.org The general applicability of this method to heteroaromatic amines, including thiophene (B33073) derivatives, suggests its potential for the synthesis of furan sulfonyl chlorides from aminofuran precursors. nih.gov

The reaction proceeds from the corresponding (hetero)aromatic amine, which is subjected to diazotization. The resulting diazonium salt then reacts with the SO₂ surrogate, catalyzed by a copper salt, to yield the desired sulfonyl chloride. google.com This approach has been successfully scaled up, demonstrating its robustness for larger-scale preparations. nih.govnih.gov

Amine SubstrateSO₂ SurrogateCatalystConditionsProductYieldReference
(Hetero)aromatic AminesDABSOCuCl₂aq. HCl, t-BuONO(Hetero)aromatic Sulfonyl ChlorideHigh nih.govorganic-chemistry.org
3-Amino-2-chloropyridineSO₂ (gas)CuCl₂·2H₂OTHF, HCl, Methyl nitrite, -2 to +2°C2-Chloropyridine-3-sulfonyl chlorideNot specified google.com
2-TrifluoromethoxyanilineSO₂ (gas)CuCl₂·2H₂OToluene, HCl, Methyl nitrite, 10-20°C2-Trifluoromethoxybenzene sulfonyl chlorideNot specified google.com

Another strategy involves the use of thionyl chloride as both a solvent and a source of SO₂ in aqueous acidic conditions, which offers significant environmental and safety benefits over procedures requiring anhydrous acetic acid. researchgate.net This method has proven successful for a variety of electron-deficient and electron-neutral aryl substrates, with the sulfonyl chloride products often precipitating directly from the aqueous reaction mixture in high yield and purity. researchgate.net Furthermore, photocatalytic methods using heterogeneous catalysts like potassium poly(heptazine imide) have emerged, allowing the synthesis to proceed under visible light at room temperature from aryldiazonium salts and in situ generated SO₂ from thionyl chloride and water. nih.gov These modern variations of the Sandmeyer reaction provide powerful tools for accessing furan sulfonyl chlorides.

Activation and Transformation of Furan-Based Sulfonamides

While sulfonyl chlorides are primary precursors to sulfonamides, the sulfonamide group itself can be viewed as a synthetic handle for further molecular elaboration rather than merely a terminal functional group. researchgate.net The activation and transformation of pre-formed furan-based sulfonamides open avenues for late-stage functionalization and the creation of diverse molecular architectures.

One documented transformation involves the reaction of a furan-based sulfonamide ester, specifically an ethyl 4-(N-substituted-sulfamoyl)-2-furoate, with a Grignard reagent. A European patent describes a process where an ethyl 4-(sulfamoyl)-2-furoate derivative is treated with an excess of a methyl Grignard reagent, such as methyl magnesium chloride, in an inert solvent like tetrahydrofuran (B95107) (THF). google.com This reaction converts the ester group into a tertiary alcohol, demonstrating a selective transformation that leaves the furan ring and the sulfonamide moiety intact. google.com

The initial primary sulfonamide can be formed under standard Schotten-Baumann conditions, for instance, by reacting the corresponding furan sulfonyl chloride with an aminating agent like ammonium (B1175870) bicarbonate in a mixture of aqueous acetone. google.com

Starting MaterialReagentsProductTransformationReference
Ethyl 4-(sulfamoyl)-2-furoateMethyl magnesium chloride, THF2-(4-(Sulfamoyl)furan-2-yl)propan-2-olConversion of ester to tertiary alcohol google.com
Ethyl 2-(chlorosulfonyl)-4-furoateAmmonium bicarbonate, aq. AcetoneEthyl 4-(sulfamoyl)-2-furoateFormation of primary sulfonamide google.com

More broadly, general methods for activating sulfonamides are being developed. For instance, a mild and general method for the reductive cleavage of the N-S bond in secondary sulfonamides has been reported. researchgate.net This process generates sulfinates and amines, which can then be used in subsequent in-situ reactions to access other functional groups. researchgate.netnih.gov This strategy highlights the potential for using furan sulfonamides as precursors to furan sulfinates, which are versatile intermediates in their own right. nih.gov Photocatalytic approaches have also been employed to convert sulfonamides into sulfonyl radical intermediates, which can then participate in further carbon-carbon or carbon-heteroatom bond-forming reactions. researchgate.net These activation methods significantly expand the synthetic utility of furan sulfonamides in complex molecule synthesis.

Development of Green Chemistry and Continuous Flow Synthetic Routes

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and safer methods for synthesizing sulfonyl chlorides. These include the use of less hazardous reagents and the implementation of advanced manufacturing technologies like continuous flow processing. mdpi.comorganic-chemistry.org

Continuous flow chemistry offers substantial advantages for the synthesis of sulfonyl chlorides, which often involves highly exothermic reactions with hazardous reagents like chlorosulfonic acid. mdpi.comrsc.org By using small-volume flow reactors, excellent control over reaction parameters such as temperature and mixing is achieved, which improves safety by preventing thermal runaway and increases process consistency. mdpi.comrsc.org Automated continuous systems for producing aryl sulfonyl chlorides on a large scale have been designed, employing multiple continuous stirred-tank reactors (CSTRs) and incorporating automated process controls. mdpi.comresearchgate.net Such systems have been used for chlorosulfonation reactions with chlorosulfonic acid, demonstrating improved safety and higher space-time yields. mdpi.com Another continuous flow protocol utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of thiols and disulfides, achieving the synthesis of the corresponding sulfonyl chlorides with short residence times and in good yields. rsc.org

From a green chemistry perspective, alternative chlorinating agents and solvents are being explored. N-chlorosuccinimide (NCS) has been established as a safer and more environmentally friendly reagent for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and easily prepared starting materials. organic-chemistry.org This method proceeds under mild conditions, and the water-soluble succinimide (B58015) byproduct can be recycled, adding to the sustainability of the process. organic-chemistry.org Similarly, the combination of NCS and dilute hydrochloric acid provides a practical and efficient method for oxidizing various thiol derivatives to sulfonyl chlorides, avoiding hazardous reagents like chlorine gas. organic-chemistry.org The use of water as a green solvent has also been successfully implemented for the synthesis of sulfonamides from sulfonyl chlorides, using sodium carbonate as a simple acid scavenger, leading to high yields and purities. mdpi.com These green and continuous flow methodologies, while often developed for general aryl sulfonyl chlorides, are directly applicable to the synthesis of this compound and its analogs, paving the way for safer, more efficient, and sustainable production.

Reactivity and Mechanistic Studies of 5 Chlorofuran 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfur atom in the sulfonyl chloride group of 5-chlorofuran-2-sulfonyl chloride is highly electrophilic and serves as a primary site for nucleophilic attack. This reactivity allows for the synthesis of a diverse range of furan-containing sulfonamide, sulfonate ester, and other sulfur-functionalized derivatives. Mechanistically, these reactions generally proceed through a concerted SN2-type displacement at the sulfur atom. nih.govnih.gov The incoming nucleophile attacks the sulfur, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking.

The reaction of this compound with primary and secondary amines is a cornerstone method for the synthesis of furan-based sulfonamides. rsc.orgcbijournal.com This transformation is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. cbijournal.comnih.gov The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.orglibretexts.org

The reaction rate and efficiency can be influenced by the nature of the amine. Primary amines often react more rapidly than secondary amines due to reduced steric hindrance and higher nucleophilicity. rsc.org The reaction is compatible with a wide array of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, leading to the formation of a diverse library of furan-based sulfonamides. rsc.org Studies on related sulfonyl chlorides have shown that microwave irradiation can significantly accelerate the formation of sulfonamides, reducing reaction times from hours to minutes. rsc.org While bis-sulfonylation can sometimes be a side reaction with primary amines, it is generally not observed under controlled conditions. rsc.org

Table 1: Examples of Amines Used in Sulfonamide Synthesis

Amine TypeExample
Primary Aliphatic AmineMethylamine
Secondary Aliphatic AmineDiethylamine
Primary Aromatic AmineAniline
Secondary Aromatic AmineN-methylaniline
Heterocyclic AmineMorpholine
Heterocyclic AminePiperidine

This table presents examples of amine types that can react with this compound to form the corresponding sulfonamides.

Furan (B31954) sulfonate esters can be synthesized from the reaction of this compound with various alcohols. nii.ac.jp This reaction typically proceeds by treating the sulfonyl chloride with an alcohol in the presence of a base, such as pyridine, to scavenge the HCl generated. google.com The alkoxide, formed in situ or pre-formed, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to yield the corresponding sulfonate ester. A variety of alcohols, including methanol, ethanol, propanol, and butanol, can be utilized in this synthesis, providing access to a range of furan sulfonate esters. nii.ac.jp

The sulfonyl chloride moiety of this compound is a versatile precursor for the synthesis of other sulfur-containing functional groups.

Sulfonyl Fluorides: this compound can be converted to the corresponding 5-chlorofuran-2-sulfonyl fluoride (B91410). This transformation is significant as sulfonyl fluorides are often more stable and exhibit different reactivity compared to their chloride counterparts. enamine.net A common method for this conversion is a direct halogen exchange reaction, for instance, by treating the sulfonyl chloride with a fluoride source like potassium fluoride. organic-chemistry.org

Sulfides: While direct conversion of a sulfonyl chloride to a sulfide (B99878) is not a standard single-step reaction, multi-step pathways can be employed. One potential route involves the reduction of the sulfonyl chloride to a thiol or a disulfide, which can then be alkylated to form the desired sulfide.

Sulfonic Acids: Hydrolysis of the sulfonyl chloride group leads to the formation of the corresponding sulfonic acid. This compound can be hydrolyzed under aqueous conditions to yield 5-chlorofuran-2-sulfonic acid. This reaction is a fundamental transformation of sulfonyl chlorides.

Reactions with Unsaturated Organic Systems

Beyond nucleophilic substitution at the sulfur center, the furan ring of this compound can participate in reactions with unsaturated systems, leading to the formation of more complex molecular architectures.

Furan and its derivatives are known to undergo cycloaddition reactions. researchgate.net Specifically, photochemical [2+2] cycloaddition reactions between furan derivatives and alkenes can lead to the formation of cyclobutane-fused heterocycles. researchgate.netresearchgate.netrsc.org In the context of this compound, the electron-withdrawing substituents may influence the propensity of the furan ring to participate in such reactions. These reactions can provide access to unique and structurally complex scaffolds. researchgate.net

While this compound is the product of a chlorosulfonylation reaction, it can itself act as a sulfonating agent in certain contexts. nii.ac.jp In these processes, the furan-2-sulfonyl group is transferred to another molecule. These reactions are less common than the nucleophilic substitutions at the sulfur but represent a potential avenue for the functionalization of various substrates with a furan-2-sulfonyl moiety.

Radical Mediated Transformations

While specific radical-mediated transformations of this compound are not extensively documented, the general reactivity of sulfonyl chlorides in radical reactions provides a strong basis for predicting its behavior. Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under various conditions, such as in the presence of radical initiators or upon photolysis or sonolysis. researchgate.net These highly reactive intermediates can participate in a range of transformations.

One prominent radical reaction involving sulfonyl chlorides is the addition to unsaturated systems like alkenes and alkynes. acs.org For instance, the visible-light-induced photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides has been demonstrated. nih.gov In a plausible mechanism, the photocatalyst, upon irradiation, reduces the sulfonyl chloride to generate a sulfonyl radical. This radical then adds to the alkene to form a carbon-centered radical, which subsequently undergoes a hydrogen atom transfer (HAT) to yield the hydrosulfonylated product. nih.gov It is conceivable that this compound could undergo similar radical additions to various alkenes and alkynes, providing a pathway to functionalized furan derivatives.

Furthermore, sulfonyl radicals can be generated from sulfonyl chlorides for use in atom transfer radical addition (ATRA) reactions, leading to chlorosulfonylation products. nih.gov Control experiments in related systems have shown that the presence of radical scavengers like TEMPO can inhibit these reactions, confirming the involvement of radical intermediates. nih.gov

Ionic Reaction Pathways

The primary ionic reaction pathway for this compound involves nucleophilic attack at the electrophilic sulfur atom. The significant electron-withdrawing character of the two oxygen atoms and the chlorine atom of the sulfonyl group renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity is fundamental to the use of sulfonyl chlorides in synthesis.

Common nucleophiles that react with sulfonyl chlorides like this compound include alcohols, amines, and thiols, leading to the formation of sulfonates, sulfonamides, and thiosulfonates, respectively. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom. The chloride ion serves as a good leaving group, facilitating these transformations.

The reaction of this compound with water leads to its hydrolysis, forming the corresponding 5-chlorofuran-2-sulfonic acid. researchgate.net This reaction underscores the compound's sensitivity to moisture.

Electrophilic Reactivity with Carbonyl Compounds (Aldehydes/Ketones) and Imines

The electrophilic sulfur of this compound can react with the nucleophilic oxygen of carbonyl compounds and the nitrogen of imines. A general review of sulfonyl chloride reactions indicates their utility in reactions with aldehydes, ketones, and imines. magtech.com.cn

In the case of aldehydes and ketones, the reaction can be directed towards the α-position. For example, treatment of ketones with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then be chlorinated at the α-position by a sulfonyl chloride, such as p-toluenesulfonyl chloride. pitt.edu This suggests that this compound could act as a chlorine source in similar reactions.

The reactions of sulfonyl chlorides with imines have been shown to lead to diverse products. For instance, alkanesulfonyl chlorides react with cyclic imines to form N-alkanesulfonyliminium ions. These intermediates can then be trapped by nucleophiles present in the reaction mixture, such as water or chloride ions, to yield hydroxylated or chlorinated sulfonamide derivatives. researchgate.net It is anticipated that this compound would react with imines in a similar fashion, providing a route to complex furan-containing sulfonamides.

Advanced Mechanistic Investigations of Sulfonyl Chloride Reactions

The mechanism of nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides has been a subject of detailed investigation. The two primary competing pathways are the synchronous S_N2 mechanism and the stepwise addition-elimination (A-E) mechanism.

Elucidation of S_N2 Mechanisms at Tetracoordinate Sulfur

The S_N2 mechanism at a tetracoordinate sulfur atom involves a backside attack by the nucleophile, leading to a trigonal bipyramidal transition state and inversion of configuration at the sulfur center. masterorganicchemistry.com Experimental and theoretical studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided strong evidence for the S_N2 pathway. nih.gov Density functional theory (DFT) calculations have shown that this reaction proceeds through a single transition state, which is characteristic of a concerted S_N2 process. nih.govmdpi.com

For this compound, by analogy with arenesulfonyl chlorides, nucleophilic substitution with "soft" nucleophiles like chloride is expected to proceed via an S_N2 mechanism. The geometry of the transition state would involve the incoming nucleophile and the leaving chloride ion occupying the apical positions of a trigonal bipyramid.

Characterization of Addition-Elimination Pathways

The addition-elimination (A-E) mechanism involves the initial addition of the nucleophile to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. This is followed by the elimination of the leaving group to give the substitution product. researchgate.net This pathway is generally favored with more electronegative nucleophiles and when the substituents on the sulfonyl group can stabilize the intermediate.

For example, the fluoride exchange reaction in benzenesulfonyl fluoride has been shown to proceed via an A-E mechanism, involving a difluorosulfurandioxide intermediate. nih.govmdpi.com The higher electronegativity of fluorine compared to chlorine favors the formation of the pentacoordinate intermediate. It is plausible that reactions of this compound with highly electronegative nucleophiles could also proceed through an addition-elimination pathway.

The general mechanism for nucleophilic acyl substitution, which also proceeds via an addition-elimination pathway, provides a useful analogy. savemyexams.com

Influence of Stereoelectronic and Substituent Effects on Reactivity

The reactivity of sulfonyl chlorides is significantly influenced by stereoelectronic and substituent effects. The electronic properties of the substituent on the ring attached to the sulfonyl group play a crucial role. Electron-withdrawing groups on the aromatic ring of arenesulfonyl chlorides generally increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. This is reflected in a positive Hammett ρ-value for the reaction of arenesulfonyl chlorides with nucleophiles. nih.gov

In the case of this compound, the furan ring itself is π-excessive, which would tend to decrease the electrophilicity of the sulfur compared to a phenyl group. However, the presence of the strongly electron-withdrawing chlorine atom at the 5-position of the furan ring is expected to enhance the reactivity of the sulfonyl chloride towards nucleophiles by increasing the positive charge on the sulfur atom.

Steric effects also play a significant role. Studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of the S_N2 reaction rate. DFT calculations revealed that this is due to a sterically congested ground state, and the release of this strain in the transition state lowers the activation energy. nih.govmdpi.com While the furan ring is a five-membered heterocycle and sterically less demanding than a benzene (B151609) ring, the principles of how substituents influence ground state and transition state energies remain applicable.

The table below summarizes the expected reactivity of this compound based on general principles of sulfonyl chloride chemistry.

Reactant TypeProbable Reaction PathwayExpected Products
Alkenes/Alkynes (Radical)Radical AdditionHydrosulfonylated or Chlorosulfonylated Furans
AlcoholsNucleophilic Substitution (S_N2/A-E)Furan-2-sulfonate esters
AminesNucleophilic Substitution (S_N2/A-E)Furan-2-sulfonamides
ThiolsNucleophilic Substitution (S_N2/A-E)Furan-2-thiosulfonates
WaterHydrolysis5-Chlorofuran-2-sulfonic acid
Ketone Enolatesα-Chlorinationα-Chloro ketones
IminesNucleophilic AdditionN-substituted Furan-2-sulfonamides

Kinetic and Solvolysis Studies of Furan Sulfonyl Halides

The study of reaction kinetics and solvolysis mechanisms provides crucial insights into the reactivity of sulfonyl halides. While specific kinetic data for this compound is not extensively detailed in published literature, a comprehensive understanding can be constructed by examining studies on closely related furan and thiophene (B33073) sulfonyl halides, as well as the broader class of arenesulfonyl chlorides.

Research into the solvolysis of arenesulfonyl and alkanesulfonyl chlorides has established that the mechanism is predominantly a bimolecular nucleophilic substitution (SN2) process. nih.govmdpi.com This is often characterized by a concerted pathway where the nucleophilic attack of the solvent and the departure of the halide leaving group occur simultaneously. However, depending on the substrate and solvent, the mechanism can shift towards a more dissociative SN1-like character or a more associative pathway. researchgate.net

Kinetic studies of heteroaromatic sulfonyl chlorides, such as those derived from furan and thiophene, have been instrumental in elucidating the electronic influence of the heterocyclic ring on the reaction mechanism. A study on the hydrolysis, methanolysis, and ethanolysis of furan-2-sulfonyl chloride, alongside its furan-3-, thiophene-2-, and thiophene-3- analogs, supports an SN2-type mechanism. researchgate.net The reactivity trends observed in these studies suggest that the transition state can shift towards an SN1 (looser transition state) or a more associative (tighter transition state) character depending on the reaction conditions. researchgate.net

The extended Grunwald-Winstein equation is a valuable tool for investigating solvolysis mechanisms. It correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (N) and the solvent ionizing power (Y):

log(k/k₀) = lN + mY

Here, l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity, and m is the sensitivity to solvent ionizing power. For the solvolysis of 2-thiophenesulfonyl chloride, a close structural analog of furan-2-sulfonyl chloride, the correlation of rate data across a wide range of solvents yielded l and m values consistent with an SN2 mechanism. nih.govresearchgate.net These studies show a significant dependence on both solvent nucleophilicity and ionizing power, reinforcing the concept of a bimolecular pathway. mdpi.comnih.gov

Kinetic solvent isotope effects (KSIE) further corroborate the proposed mechanisms. For instance, the KSIE values for the solvolysis of trans-β-styrenesulfonyl chloride, with a kH₂O/kD₂O of 1.46 and a kMeOH/kMeOD of 1.76, are typical for sulfonyl chlorides undergoing an SN2 reaction. mdpi.com These values indicate that the nucleophilic attack by the solvent is a key part of the rate-determining step.

The table below presents representative kinetic data for the solvolysis of related sulfonyl chlorides to illustrate the typical range of reactivity.

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
Benzenesulfonyl Chloride50% Acetone/50% Water25.02.43 x 10⁻⁴ nih.gov
p-Nitrobenzenesulfonyl Chloride30% Dioxane/70% Water20.0~7.33 x 10⁻⁴ nih.gov
2-Thiophenesulfonyl Chloride80% Ethanol25.0Data not specified nih.govresearchgate.net
trans-β-Styrenesulfonyl ChlorideMethanol45.0Data not specified mdpi.com

Advanced Applications of 5 Chlorofuran 2 Sulfonyl Chloride in Complex Organic Molecule Synthesis

Utilization as a Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of both the sulfonyl chloride and the chloro-substituted furan (B31954) ring makes 5-chlorofuran-2-sulfonyl chloride a valuable starting material for the synthesis of a variety of heterocyclic structures. The furan moiety itself can serve as a diene in Diels-Alder reactions or undergo ring-opening and rearrangement reactions to form different cyclic systems.

For instance, the furan ring can be a precursor to pyrazoline and isoxazoline (B3343090) heterocycles. Research has shown that derivatives of 5-chlorofuran can be used to synthesize compounds like 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole. nih.gov In this type of synthesis, a chalcone (B49325) derived from a furan carbaldehyde undergoes cyclization with hydroxylamine (B1172632) to form the isoxazoline ring. Similarly, reaction with hydrazine (B178648) derivatives can yield pyrazoline structures. nih.gov

Furthermore, the sulfonyl chloride group can participate in intramolecular cyclization reactions. Depending on the reaction partners and conditions, this can lead to the formation of fused heterocyclic systems where the furan ring is annulated with a sulfur-containing ring. The chlorine atom on the furan ring also provides a handle for cross-coupling reactions, enabling the introduction of various substituents and the subsequent construction of more elaborate heterocyclic frameworks.

Preparation of Functionalized Furan-Containing Sulfonamide Derivatives

One of the most direct and widely exploited applications of this compound is in the synthesis of furan-containing sulfonamides. The highly electrophilic sulfonyl chloride group reacts readily with a vast array of primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents. mdpi.com

The general synthesis involves the reaction of this compound with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward procedure allows for the creation of a large and diverse set of sulfonamide derivatives by simply varying the amine component. For example, reacting the sulfonyl chloride with aromatic and heterocyclic amines can produce compounds with potential biological activities. nih.gov

The versatility of this reaction is demonstrated by its use in synthesizing complex sulfonamides, such as those derived from quinoline (B57606). In a typical sequence, a substituted quinoline can be chlorosulfonated to produce a quinoline sulfonyl chloride, which is then reacted with various amines. nih.gov Conversely, an amino-substituted scaffold can be reacted with a sulfonyl chloride like this compound to achieve the same sulfonamide linkage. mdpi.com

Below is an interactive table showcasing examples of sulfonamide derivatives prepared from various sulfonyl chlorides and amines, illustrating the broad scope of this synthetic strategy.

Sulfonyl Chloride PrecursorAmineResulting Sulfonamide DerivativeApplication/Significance
8-hydroxyquinoline-5-sulfonyl chloridePropargylamineN-propargyl-8-hydroxyquinoline-5-sulfonamidePrecursor for 1,2,3-triazole hybrids with potential anticancer and antibacterial activities. nih.gov
2-Thiouracil-5-sulfonyl chlorideAromatic/Heterocyclic AminesVarious 2-thiouracil-5-sulfonamide derivativesInvestigated for anti-infective, antineoplastic, and antiviral properties. nih.gov
2,3-diphenylquinoxaline-6-sulfonyl chlorideSubstituted Primary AminesDiphenyl quinoxaline (B1680401) sulfonamidesSynthesized for evaluation as antimicrobial agents. mdpi.com
This compoundGeneric Primary Amine (R-NH2)N-Alkyl/Aryl-5-chlorofuran-2-sulfonamideBuilding block for various functionalized molecules.

Role as an Intermediate in the Synthesis of Other Complex Organic Frameworks

Beyond its direct use in forming sulfonamides, this compound serves as a crucial intermediate in multi-step syntheses of more complex molecular architectures. The sulfonyl chloride moiety can be transformed into other functional groups, or the entire molecule can be used as a scaffold upon which further complexity is built.

For example, the sulfonyl chloride can be reduced to a sulfinate, which can then undergo further reactions. While the direct conversion of sulfonyl chlorides to sulfinamides has been reported to be challenging in some cases, specific methods have been developed to achieve this transformation. nih.gov These sulfinamides are valuable intermediates in asymmetric synthesis.

The furan ring itself can be a masked precursor to other functionalities. For instance, oxidation of the furan ring can lead to the formation of dicarbonyl compounds, which can then be used in subsequent cyclization or condensation reactions to build new carbocyclic or heterocyclic rings. The chlorine atom allows for the introduction of diverse groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, fundamentally altering the molecular framework for the synthesis of complex natural products or pharmaceutical agents.

Strategies for Late-Stage Functionalization in Advanced Organic Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves introducing functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. Sulfonyl chlorides are excellent electrophiles for LSF. nih.govresearchgate.netnih.gov

While this compound itself can be used for LSF by reacting it with a nucleophilic handle on a complex molecule, a more modern and versatile approach involves the in situ generation of a sulfonyl chloride from a stable sulfonamide precursor. nih.govresearchgate.netnih.gov A primary sulfonamide, which might be present in a drug molecule, can be activated to form a highly reactive sulfonyl chloride. This newly formed electrophile can then be trapped by a variety of nucleophiles to create new sulfonamides, sulfonates, or other sulfur-containing linkages. This method circumvents the potential instability of complex sulfonyl chlorides and allows for the diversification of densely functionalized molecules. nih.govresearchgate.netnih.gov

This strategy expands the possibilities for modifying complex structures, enabling chemists to access novel chemical space that would be difficult to reach through traditional synthetic routes. rsc.orgrsc.org

Design and Construction of Combinatorial Libraries Employing this compound

Combinatorial chemistry aims to synthesize a large number of compounds in a short period, creating a "library" that can be screened for biological activity. The robust and high-yielding nature of the reaction between sulfonyl chlorides and amines makes it ideally suited for this purpose. enamine.net

This compound can be employed as a key building block in the parallel synthesis of compound libraries. By reacting it with a diverse set of amines in a multi-well plate format, a library of furan-containing sulfonamides can be rapidly generated. The two points of diversity—the amine component and the potential for further reaction at the chloro-position on the furan ring—allow for the creation of a large and structurally varied set of molecules for high-throughput screening.

The reliability of sulfonamide formation ensures that the desired products are formed in high purity and yield, which is a critical requirement for combinatorial library synthesis. Companies that specialize in chemical building blocks often provide sets of sulfonyl chlorides, including heteroaromatic variants, specifically curated for their suitability in library synthesis. enamine.net The use of such building blocks accelerates the drug discovery process by providing a wealth of new chemical entities for biological evaluation. researchgate.net

Computational and Theoretical Investigations of 5 Chlorofuran 2 Sulfonyl Chloride Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Detailed Density Functional Theory (DFT) studies specifically elucidating the reaction mechanisms and transition states for 5-Chlorofuran-2-sulfonyl chloride are not prominently documented in publicly accessible research. However, DFT is a powerful and standard method for such investigations in organosulfur chemistry.

For a typical reaction, such as the sulfonamide formation via reaction with an amine, a DFT study would map out the potential energy surface. This computational approach would identify the structures of the reactants, products, and any intermediates and transition states. The energies of these species would be calculated to determine the reaction's thermodynamic and kinetic feasibility.

A plausible mechanistic pathway for the reaction of this compound with a nucleophile (e.g., an amine) that could be investigated using DFT would likely proceed through a concerted or a stepwise mechanism. In a DFT study, the transition state for this reaction would be located, and its geometry and vibrational frequencies would be calculated. The presence of a single imaginary frequency would confirm it as a true transition state. The energy barrier calculated from the difference in energy between the reactants and the transition state would provide the activation energy, a key determinant of the reaction rate. Such studies on similar sulfonyl chlorides often reveal the precise nature of bond-forming and bond-breaking processes.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound can be predicted using computational methods, even in the absence of direct experimental studies. DFT calculations can provide valuable insights into the molecule's electrophilicity and the sites most susceptible to nucleophilic attack.

The presence of the electron-withdrawing sulfonyl chloride group and the chlorine atom on the furan (B31954) ring is expected to significantly influence the reactivity. Computational models would likely predict that the sulfur atom of the sulfonyl chloride group is highly electrophilic, making it the primary site for nucleophilic attack. Furthermore, the chlorine atom at the 5-position of the furan ring would also impact the electronic distribution of the ring, potentially influencing its susceptibility to other reactions.

Conceptual DFT, through the calculation of reactivity indices such as the Fukui function and dual descriptor, can be employed to predict the regioselectivity of reactions. For instance, in reactions involving the furan ring itself, these descriptors would indicate which of the carbon atoms are more prone to electrophilic or nucleophilic attack. The calculated electrostatic potential map would also visually represent the electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions and reaction sites.

Analysis of Molecular Structure and Electronic Properties Pertinent to Chemical Transformations

The molecular structure and electronic properties of this compound are central to its chemical behavior. Computational analysis provides a detailed picture of these characteristics.

Molecular Geometry: DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles for the molecule. The furan ring is nearly planar, and the geometry around the sulfur atom is expected to be tetrahedral.

The following table summarizes predicted electronic properties based on general knowledge and studies of similar compounds.

PropertyPredicted Characteristic for this compound
Dipole Moment A significant dipole moment is expected due to the presence of electronegative O, S, and Cl atoms.
Electrostatic Potential The sulfur atom is predicted to have a significant positive partial charge, making it highly electrophilic. The oxygen atoms of the sulfonyl group and the chlorine atoms will have negative partial charges.
HOMO-LUMO Gap The HOMO-LUMO gap is anticipated to be relatively large, indicating good kinetic stability. The electron-withdrawing groups would likely modulate its value compared to unsubstituted furan.

This table is based on theoretical predictions and analogies to computationally studied related compounds.

Comparison with Analogous Sulfonyl Halides (e.g., Sulfonyl Fluorides) through Computational Approaches

Computational studies comparing sulfonyl chlorides and their corresponding sulfonyl fluorides consistently highlight significant differences in their structure, stability, and reactivity. nih.gov These insights can be extrapolated to compare this compound with its hypothetical fluoride (B91410) analog, 5-Chlorofuran-2-sulfonyl fluoride.

Structural and Stability Differences: The S-Cl bond is considerably longer and weaker than the S-F bond. nih.gov This is a direct consequence of the better orbital overlap between sulfur and fluorine. Computationally, this would be reflected in the calculated bond lengths and bond dissociation energies. As a result, sulfonyl fluorides are generally more thermally and chemically robust than sulfonyl chlorides. nih.gov For instance, one study showed that a heteroaryl sulfonyl chloride rapidly decomposes at 130°C, while the corresponding sulfonyl fluoride is stable under the same conditions. nih.gov

Reactivity Differences: The greater stability of the S-F bond means that sulfonyl fluorides are often less reactive than sulfonyl chlorides, but they can exhibit more selective reactivity with nucleophiles. nih.gov This difference in reactivity is a cornerstone of "Sulfur(VI) Fluoride Exchange (SuFEx) chemistry." While sulfonyl chlorides react readily with a broad range of nucleophiles, sulfonyl fluorides may require harsher conditions or specific catalysts to react. However, this can be advantageous in complex molecule synthesis where chemoselectivity is crucial. researchgate.net

Electronic and Interaction Differences: Hirshfeld surface analysis and electrostatic potential maps of analogous compounds reveal that the halogen atom's identity significantly influences non-covalent interactions. nih.gov In one comparative study, the sulfonyl chloride's chlorine atom was shown to participate in hydrogen bonding, whereas the fluoride's fluorine atom did not. nih.gov Instead, the fluorine atom engaged in close contacts with π-systems. The electrostatic potential around the sulfur atom is also modulated by the halogen, which in turn affects its electrophilicity and reactivity towards nucleophiles.

The following interactive table summarizes the key comparative points between a generic heteroaryl sulfonyl chloride and its corresponding sulfonyl fluoride, based on published computational and experimental data.

FeatureHeteroaryl Sulfonyl Chloride (e.g., this compound)Heteroaryl Sulfonyl Fluoride (e.g., 5-Chlorofuran-2-sulfonyl fluoride)Reference
S-Halogen Bond Length LongerShorter nih.gov
S-Halogen Bond Strength WeakerStronger nih.gov
Thermal Stability LowerHigher nih.gov
Hydrolytic Stability Prone to hydrolysisMore resistant to hydrolysis nih.gov
General Reactivity HigherLower, but more selective nih.govresearchgate.net
Non-covalent Interactions Halogen can participate in hydrogen bonding.Halogen tends to interact with π-systems. nih.gov

Future Research Directions and Perspectives on 5 Chlorofuran 2 Sulfonyl Chloride Chemistry

Exploration of Novel Catalytic Systems for Enhanced Transformations

The development of advanced catalytic systems is crucial for unlocking the full potential of 5-Chlorofuran-2-sulfonyl chloride. Future research will likely focus on both homogeneous and heterogeneous catalysis, as well as biocatalysis, to improve reaction efficiency, selectivity, and sustainability. nih.govmdpi.com

Heterogeneous Catalysis: Solid catalysts offer significant advantages in terms of separation, reusability, and process simplification. researchgate.net Research is moving towards designing robust heterogeneous catalysts for various transformations of furan (B31954) derivatives. For instance, carbon-supported bimetallic catalysts, such as Ni-Cu on carbon, have shown effectiveness in the hydrogenation of furfural (B47365), a related furanic compound. mdpi.com Future work could adapt such systems for selective reductions or cross-coupling reactions involving the furan ring or the sulfonyl chloride group of this compound. The development of catalysts that can withstand the potentially corrosive nature of reagents and byproducts while maintaining high activity and selectivity is a key challenge. nih.govmdpi.com

Biocatalysis: The use of enzymes and whole-cell systems is an emerging area in furan chemistry, prized for its high selectivity under mild conditions. acs.org While biocatalytic routes for producing furan platforms like 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF) are being explored, their application to sulfonyl chloride-containing furans is a nascent field. acs.orgmdpi.com Future research could involve screening for or engineering enzymes (e.g., reductases, oxidases, or transferases) capable of selectively transforming the furan core or the sulfonyl chloride moiety. This could lead to greener and more efficient pathways for producing valuable chiral building blocks.

Photocatalysis and Electrocatalysis: These unconventional activation methods are gaining traction for furan transformations. nih.govresearchgate.net Photocatalysis, for example, can enable reactions under ambient temperature and pressure, reducing the energy intensity of synthetic processes. Merging photoredox catalysis with nickel catalysis has recently enabled the asymmetric synthesis of α-C chiral sulfones. rsc.org This approach, which uses light to generate sulfonyl radicals from sulfonyl chlorides, could be adapted for this compound to create novel C-C or C-heteroatom bonds enantioselectively. rsc.org Similarly, electrocatalysis offers a reagent-free method for driving redox reactions, which could be exploited for the selective functionalization of the furan ring. nih.gov

Table 1: Emerging Catalytic Strategies for Furanic Compounds

Catalytic Strategy Key Advantages Potential Application for this compound Representative Catalyst Examples
Heterogeneous Catalysis Reusability, process simplification, thermal stability. researchgate.net Selective hydrogenation, cross-coupling reactions. Ni-Cu/C, Ru/NiFe₂O₄, phosphomolybdic acid. mdpi.comnih.gov
Biocatalysis High selectivity (enantio-, regio-), mild conditions, environmentally friendly. acs.org Asymmetric reduction, oxidation, amination. Oxidases, reductases, transferases. acs.org

| Photocatalysis/Electrocatalysis | Mild conditions, high temporal/spatial control, novel reactivity. nih.govrsc.org | Radical-based functionalization, asymmetric synthesis. | Photoactive EDA complexes, Chiral Ni-catalysts. rsc.org |

Development of Asymmetric Synthesis Methodologies Involving the Compound

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric methods involving this compound would provide access to a new class of enantioenriched building blocks.

Research in this area will likely proceed along several fronts:

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Recently, an efficient organocatalytic cascade reaction was developed to produce sulfonyl-substituted furans with high enantioselectivity. acs.orgacs.org This methodology, which involves a 1,6-addition/cyclization/enantioselective protonation pathway, could potentially be adapted for substrates derived from this compound. acs.org

Transition Metal Catalysis: Chiral transition metal complexes are highly effective for a wide range of asymmetric transformations. A synergistic silver-based catalyst has been used for the enantioselective synthesis of 2,5-dihydrofurans. rsc.org The development of chiral catalysts, perhaps based on rhodium, iridium, or palladium, could enable asymmetric cross-coupling, hydrogenation, or cycloaddition reactions involving the furan ring of this compound.

Chiral Auxiliaries and Reagents: The use of chiral reagents that react with the sulfonyl chloride group is another promising avenue. For instance, enantiopure bifunctional S(VI) reagents have been developed for the asymmetric synthesis of complex sulfonimidoyl fluorides and sulfoximines. nih.gov Such a strategy could be applied to this compound to generate chiral sulfur-containing derivatives. Similarly, the asymmetric condensation of prochiral sulfinates (which can be derived from sulfonyl chlorides) with alcohols using an organocatalyst provides enantioenriched sulfinate esters. nih.gov

The synthesis of molecules bearing both axial and central chirality is a significant challenge. researchgate.netnih.gov The rigid furan scaffold combined with a bulky sulfonyl group might allow for the creation of novel atropisomers, a class of axially chiral molecules with growing importance in drug discovery. nih.gov

Expansion of Reaction Scope and Substrate Diversity for Furan Sulfonyl Chlorides

A major goal for future research is to broaden the range of chemical transformations and coupling partners that can be used with this compound and related compounds. This expansion will enable the synthesis of a more diverse array of complex molecules for various applications. researchgate.net

Late-Stage Functionalization: Sulfonyl chlorides are powerful electrophiles that can react with a wide variety of nucleophiles. nih.gov A key research direction is the use of this compound in late-stage functionalization, where a complex molecule, such as a drug or agrochemical, is modified in the final steps of a synthesis. researchgate.net A recently developed method allows for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions, which can then be coupled with complex amines, alcohols, and other nucleophiles. nih.govresearchgate.net This "stitching" approach could be reversed, using this compound to introduce the furan moiety onto complex bioactive molecules containing a suitable nucleophilic handle. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. researchgate.net Future work will likely explore the use of the chloro-substituent on the furan ring as a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This would allow for the introduction of a wide range of aryl, alkyl, and amino groups at the C5-position of the furan ring, significantly increasing the structural diversity of accessible compounds.

Multicomponent Reactions: Multicomponent reactions, where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. researchgate.net Designing new multicomponent reactions that incorporate this compound as a key building block is a promising research avenue. For example, arylsulfonylation can be achieved in a multicomponent fashion using arylating agents and a sulfur dioxide surrogate, a strategy that could be adapted for furan-based systems. researchgate.net

Table 2: Potential Reactions to Expand the Scope of Furan Sulfonyl Chlorides

Reaction Type Description Potential Products
Late-Stage Sulfonamide/Sulfonate Formation Coupling of the sulfonyl chloride with complex, biologically active amines or alcohols. nih.gov Novel drug analogues, agrochemical derivatives.
Palladium-Catalyzed Cross-Coupling Using the C-Cl bond for Suzuki, Buchwald-Hartwig, or other coupling reactions. researchgate.net 5-Aryl/Alkyl/Amino-furan-2-sulfonamides.
Radical Addition Generation of a furan-2-sulfonyl radical and its addition to alkenes or alkynes. rsc.org Functionalized alkyl- or alkenyl-furans.

| Cycloaddition Reactions | Using the furan ring as a diene in Diels-Alder reactions. researchgate.net | Complex bicyclic and polycyclic structures. |

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing drug discovery and materials science. nih.gov Applying these technologies to the chemistry of this compound will accelerate the discovery of new reactions and molecules.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to safely handle hazardous reagents and reactive intermediates. mdpi.comuc.pt The synthesis of aryl sulfonyl chlorides using chlorosulfonic acid has been successfully demonstrated in a continuous flow system, improving safety and yield. mdpi.comresearchgate.net A flow protocol for sulfonyl chloride synthesis from thiols and disulfides has also been developed, achieving a high space-time yield. rsc.org Future work will focus on integrating the reactions of this compound into multi-step, automated flow sequences, allowing for the rapid production of libraries of furan-containing compounds. durham.ac.ukacs.org

High-Throughput Experimentation (HTE): HTE platforms use robotics to perform hundreds or even thousands of reactions in parallel on a microscale. acs.org This technology is ideal for rapidly screening reaction conditions (catalysts, solvents, bases) to discover optimal pathways or for creating large libraries of analogues for biological screening. An HTE approach could be used to explore the reaction of this compound with a diverse set of nucleophiles, leading to the rapid identification of novel compounds with desired properties. acs.org Automated flow systems have already been used to generate libraries of secondary sulfonamides for medicinal chemistry. acs.org

The combination of flow chemistry, HTE, and artificial intelligence will enable a closed-loop "design-make-test-analyze" cycle. This will dramatically accelerate the optimization of synthetic routes and the discovery of new furan-based molecules with specific functions. uc.pt

Design of New Synthetic Pathways Exploiting the Unique Reactivity of the Furan Ring and Sulfonyl Chloride Moiety

Beyond optimizing existing reactions, a key future direction is the design of entirely new synthetic pathways that exploit the combined reactivity of the furan ring and the sulfonyl chloride group. nih.gov

The furan ring can act as a diene in Diels-Alder reactions, participate in electrophilic aromatic substitution, or undergo ring-opening and rearrangement reactions. researchgate.netacs.org The sulfonyl chloride is a potent electrophile and a precursor to sulfonyl radicals. rsc.org The interplay between these two functionalities could lead to novel and powerful synthetic transformations.

Tandem and Cascade Reactions: Designing reactions where a single event triggers a cascade of bond-forming transformations can rapidly build molecular complexity. For example, an intramolecular reaction could be initiated by the reaction of the sulfonyl chloride group, with the resulting intermediate undergoing a subsequent transformation involving the furan ring. A Pummerer-type reaction, which involves the activation of a sulfoxide, has been used to synthesize benzofurans and could inspire new strategies for furan annulation. acs.orgtus.ac.jp

Exploiting the Chlorine Substituent: The chlorine atom at the C5 position is not merely a placeholder; it is a key functional group that can be leveraged for synthesis. nih.gov Besides its use in cross-coupling, it can activate the furan ring for certain nucleophilic aromatic substitution reactions or be used to direct metallation.

From Biomass to Complex Molecules: Furan derivatives like furfural are considered key platform chemicals derived from renewable biomass. nih.govrsc.org A long-term goal is to develop synthetic routes that start from biomass-derived furans, convert them into functionalized intermediates like this compound, and then into high-value products. researchgate.net This would create a sustainable pipeline for producing complex chemicals, moving away from fossil fuel-based feedstocks. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,5-furandicarboxylic acid (FDCA)
5-hydroxymethylfurfural (HMF)
Furfural
Chlorosulfonic acid
Sulfonyl chloride
Furosemide
Amoxapine
Warfarin
Celecoxib
Sildenafil
Etoricoxib
2,5-dihydrofurans
Benzofurans
Sulfinate esters
Sulfonamides
Sulfonimidoyl fluorides
Sulfoximines
α-C chiral sulfones

Q & A

Q. What are the standard synthetic routes for 5-chlorofuran-2-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and chlorination of furan derivatives. A common approach is reacting furan-2-sulfonic acid with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions . Temperature control (e.g., maintaining 0–5°C during exothermic steps) and stoichiometric ratios are critical to minimize side products like polysubstituted derivatives. Post-reaction purification via fractional distillation or recrystallization is recommended for high-purity isolates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the furan ring and sulfonyl chloride group.
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 530 cm⁻¹ (C-Cl) validate functional groups .
  • HPLC-MS : For purity assessment and detection of trace impurities (e.g., unreacted precursors).
  • Elemental Analysis : To verify empirical formula consistency .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of volatile vapors.
  • Avoid contact with water to prevent hydrolysis to toxic HCl and SO₂ gases.
  • Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to minimize decomposition .

Q. How is this compound typically used as a synthetic intermediate?

It serves as a sulfonating agent in pharmaceuticals (e.g., sulfonamide antibiotics) and agrochemicals. The sulfonyl chloride group reacts with amines or alcohols to form sulfonamides or sulfonate esters, enabling further functionalization .

Q. What factors influence the stability of this compound during storage?

Moisture, light, and elevated temperatures accelerate decomposition. Stability tests (e.g., TGA/DSC) can determine optimal storage conditions. Additives like molecular sieves or stabilizers (e.g., BHT) may prolong shelf life .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound for scale-up?

Use Design of Experiments (DoE) to model variables:

  • Catalyst loading (e.g., AlCl₃ for Friedel-Crafts sulfonation).
  • Reaction time/temperature : Kinetic studies identify rate-limiting steps.
  • Solvent choice : Non-polar solvents (e.g., CCl₄) improve selectivity over polar aprotic alternatives .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., competing sulfonation vs. ring chlorination)?

  • Perform control experiments with isolated intermediates to track reaction pathways.
  • Use computational tools (DFT calculations) to predict regioselectivity and compare with experimental results .
  • Validate findings via peer-reviewed literature (e.g., cross-referencing Chem. Rev. and J. Am. Chem. Soc. studies) .

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving this compound?

  • Activation : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonyl chloride group.
  • Solvent optimization : DMF or DMSO improves solubility of polar intermediates.
  • Stoichiometric adjustments : Excess nucleophile (e.g., amine) drives the reaction to completion .

Q. How can environmental impacts of this compound waste be minimized?

  • Neutralization : Treat waste with aqueous NaHCO₃ to neutralize HCl byproducts.
  • Incineration : High-temperature combustion (≥1200°C) breaks down toxic residues.
  • Regulatory compliance : Follow EPA guidelines for hazardous waste disposal .

Q. What statistical methods ensure reproducibility of experimental data for publication?

  • Triplicate trials : Report mean ± standard deviation for yields and spectroscopic data.
  • ANOVA : Identify significant variations between experimental batches.
  • Blind testing : Independent replication by lab members reduces bias .

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5-Chlorofuran-2-sulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.